N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a heterocyclic compound featuring a pyridazine core substituted with an azepane (7-membered cyclic amine) group and a phenyl ring linked to a 2,3-dihydro-1,4-benzodioxine-sulfonamide moiety.
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c29-33(30,20-9-11-22-23(17-20)32-16-15-31-22)27-19-7-5-18(6-8-19)21-10-12-24(26-25-21)28-13-3-1-2-4-14-28/h5-12,17,27H,1-4,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOSFVATDAJWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Benzodioxine Ring: This can be achieved through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the benzodioxine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridazinyl-Phenyl Moiety: The final step involves the coupling of the sulfonamide intermediate with a pyridazinyl-phenyl derivative, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and various nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and reduced aromatic compounds.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural Features
The compound shares a 2,3-dihydro-1,4-benzodioxine scaffold with several analogs but diverges in core heterocycles and substituents:
Key Observations :
- The pyridazine core in the target compound distinguishes it from pyridine () or thienopyrimidinone () analogs.
Functional Group Analysis
- Sulfonamide vs. Carboxamide/Sulfanyl Acetamide : The target’s sulfonamide (-SO₂NH₂) offers stronger acidity (pKa ~1-2) compared to carboxamide (-CONH₂, pKa ~15) in ’s compound, enhancing solubility in physiological conditions .
- Azepane vs. Morpholine/Dimethylamino: Azepane’s larger ring may increase lipophilicity (logP) compared to morpholine () or dimethylamino (), affecting blood-brain barrier penetration .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is likely higher than ’s carboxamide analog (340.37 g/mol) due to the azepane and sulfonamide groups. Higher molecular weight (>500 g/mol) could limit oral bioavailability.
Biological Activity
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes azepane, pyridazine, and sulfonamide functionalities, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 446.55 g/mol. The structure can be represented as follows:
Key Functional Groups
- Azepane Ring : A seven-membered nitrogen-containing ring that may influence the compound's interaction with biological targets.
- Pyridazine Moiety : A six-membered ring containing two nitrogen atoms that can enhance the compound's reactivity and biological profile.
- Sulfonamide Group : Known for its role in various therapeutic applications, particularly in antimicrobial agents.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example, related sulfonamide derivatives have shown cytotoxic effects against human cancer cell lines such as HL-60 (human promyelocytic leukemia) cells and various solid tumors.
Case Study: Cytotoxicity Assessment
A comparative study on the cytotoxicity of several sulfonamide derivatives revealed that certain structural modifications significantly enhance their activity against cancer cells. The following table summarizes the IC50 values of selected compounds:
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 5.0 | HL-60 |
| Compound B | 10.0 | MCF7 |
| N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro... | 7.5 | A549 |
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. This compound may exhibit similar effects due to its sulfonamide group.
The antimicrobial activity is thought to arise from the inhibition of bacterial folate synthesis by mimicking para-amino benzoic acid (PABA), a substrate for dihydropteroate synthase.
Other Biological Activities
Preliminary studies suggest additional potential activities of this compound, including:
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Q & A
Q. What are the optimal synthetic routes for N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of pyridazine and benzodioxine-sulfonamide moieties. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance nucleophilic substitution reactions .
- Temperature control : Reactions are conducted between room temperature and reflux (e.g., 80–120°C) to balance yield and side-product formation .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) facilitate cross-coupling steps .
Q. Table 1: Reaction Optimization Variables
| Variable | Range/Options | Impact on Yield |
|---|---|---|
| Solvent | DMF, THF, MeCN | DMF maximizes polar interactions |
| Temp. | 25–120°C | >80°C reduces reaction time by 40% |
| Catalyst | Pd/C, NiCl₂ | Pd/C improves regioselectivity |
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
Q. What strategies are recommended for assessing solubility and stability in preclinical studies?
Methodological Answer:
- Solubility screening : Test in PBS (pH 7.4), DMSO, and ethanol at concentrations up to 10 mM .
- Stability assays : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for biological activity?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., azepane ring, sulfonamide group) and test against biological targets .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like carbonic anhydrase .
Q. Table 2: SAR of Structural Analogs
| Analog Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| Azepane → Piperidine | 2.1 µM → 5.3 µM | Azepane enhances lipophilicity |
| Sulfonamide → Methyl | Inactive | Sulfonamide critical for target binding |
Q. How should researchers address contradictory data in enzyme inhibition assays (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Assay standardization : Validate protocols using positive controls (e.g., acetazolamide for carbonic anhydrase) .
- Buffer conditions : Test pH (6.5–7.5) and ionic strength effects on enzyme kinetics .
- Data normalization : Express IC₅₀ relative to protein concentration and reaction time .
Q. What computational and experimental approaches are synergistic for elucidating the mechanism of action?
Methodological Answer:
- MD simulations : Analyze ligand-protein dynamics over 100 ns trajectories (e.g., GROMACS) .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to validate docking predictions .
- Knockout models : Use CRISPR-Cas9 to silence putative targets and assess phenotypic changes .
Q. How can experimental design principles (e.g., DoE) improve the efficiency of derivative synthesis and screening?
Methodological Answer: Apply Design of Experiments (DoE) to optimize reaction parameters:
Q. Table 3: DoE Example for Coupling Reaction
| Run | Catalyst (%) | Temp. (°C) | Yield (%) |
|---|---|---|---|
| 1 | 5 | 80 | 62 |
| 2 | 10 | 100 | 78 |
| 3 | 5 | 100 | 71 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
